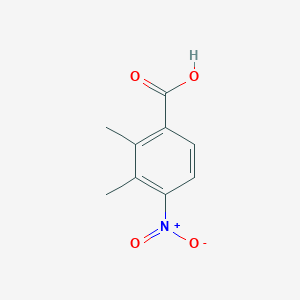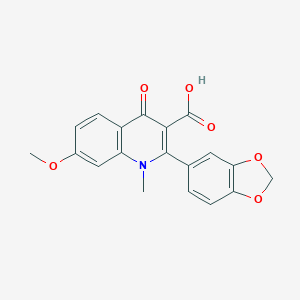
4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are widely used in medicinal chemistry due to their easy functionalization at various ring positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis route includes the reaction of 4-chloro-2-methyl-5-hydroxy-pyridazin-3-one with 4-nitrophenol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace chlorine or nitro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-2-methyl-5-(4-aminophenoxy)pyridazin-3-one .
Aplicaciones Científicas De Investigación
4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: A potent cyclooxygenase-2 inhibitor.
3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one: Known for its anti-inflammatory activity.
Uniqueness
4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and nitrophenoxy groups makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H8ClN3O4 |
|---|---|
Peso molecular |
281.65g/mol |
Nombre IUPAC |
4-chloro-2-methyl-5-(4-nitrophenoxy)pyridazin-3-one |
InChI |
InChI=1S/C11H8ClN3O4/c1-14-11(16)10(12)9(6-13-14)19-8-4-2-7(3-5-8)15(17)18/h2-6H,1H3 |
Clave InChI |
XYKHHCYGPWCUAL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
SMILES canónico |
CN1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-tert-butyl-4-(dimethylamino)phenyl]acetamide](/img/structure/B373679.png)
![2-[(4-Hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B373680.png)
![3-[1,1-Dimethyl-2-(4-methylphenoxy)-2,2-dioxido-1lambda~4~-disulfanyl]benzoic acid](/img/structure/B373681.png)



![Benzyl 1-[(cyclohexylamino)carbonyl]-2-methylpropylcarbamate](/img/structure/B373687.png)





